molecular formula C9H13N5O B2585934 3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2012113-24-3

3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2585934
CAS No.: 2012113-24-3
M. Wt: 207.237
InChI Key: CFTSCEQAPHTMJH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring connected to a triazole ring through a carbon–nitrogen single bond . The pyrazole ring itself contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been shown to be effective in inhibiting soil nitrification . Furthermore, they have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

Scientific Research Applications

Synthesis and Characterization

Research often focuses on the synthesis of novel compounds with similar structural motifs, exploring their chemical reactions and mechanisms. For example, Ledenyova et al. (2018) studied the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into their reaction mechanism via ANRORC rearrangement (Ledenyova et al., 2018). Similarly, studies on the synthesis and characterization of pyrazoline and pyrazole derivatives highlight the exploration of new synthetic routes and the structural analysis of these compounds (Hassan, 2013).

Biological Activity

Some studies delve into the potential biological activities of these compounds. Hassan (2013) synthesized a series of 2-pyrazoline and pyrazole derivatives to evaluate their antimicrobial activity, indicating the interest in developing new therapeutics based on these chemical structures (Hassan, 2013).

Molecular Interactions and Theoretical Studies

Research also extends to computational and theoretical studies to understand the chemical reactivity and molecular interactions of these compounds. Singh et al. (2013) conducted a detailed study on the spectroscopic analysis and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, using experimental and quantum chemical approaches to explore its potential for nonlinear optical (NLO) applications (Singh et al., 2013).

Structural Analysis

The structural analysis of synthesized compounds, such as the determination of crystal structures and the study of molecular conformations, is another key area of research. For instance, Wawrzycka-Gorczyca and Siwek (2011) analyzed the crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, comparing it with aromatic analogs to understand the influence of different substituents and molecular arrangements on the compound's properties (Wawrzycka-Gorczyca & Siwek, 2011).

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound may interact with proteins involved in oxidative stress responses, enhancing the antioxidant capacity of cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of genes associated with inflammation and immune responses. Furthermore, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . By inhibiting COX enzymes, this compound can reduce the levels of prostaglandins, leading to anti-inflammatory effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity Long-term exposure to this compound may also result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects and the dose-response relationship of this compound need to be carefully evaluated to determine its safety and efficacy in different experimental settings. Additionally, the pharmacokinetics and biodistribution of this compound in animal models should be studied to understand its absorption, distribution, metabolism, and excretion .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities Additionally, the effects of this compound on metabolic flux and metabolite levels should be investigated to determine its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . The localization and accumulation of this compound in different cellular compartments and tissues can affect its activity and function. Therefore, the transport and distribution mechanisms of this compound need to be studied to understand its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound should be investigated to understand its mechanism of action and its effects on cellular function .

Properties

IUPAC Name

4,5-dimethyl-2-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-8-11-14(9(15)12(8)2)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTSCEQAPHTMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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